molecular formula C11H14ClNO2 B3098207 (2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride CAS No. 1332529-76-6

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride

Cat. No. B3098207
CAS RN: 1332529-76-6
M. Wt: 227.69
InChI Key: HHQNQTXLGAOMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride, also known as MDAI hydrochloride, is a synthetic compound used in laboratory research to study the effects of monoamine neurotransmitters on the central nervous system. MDAI hydrochloride is a derivative of the neurotransmitter serotonin and has been studied for its potential use in the treatment of depression, anxiety, and addiction. MDAI hydrochloride has a similar structure to the neurotransmitter serotonin but lacks the phenyl ring that is found in serotonin. This makes MDAI hydrochloride an ideal compound for studying the effects of monoamine neurotransmitters on the central nervous system without the risk of causing serotonin syndrome.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to show inhibitory activity against influenza A .

Anti-inflammatory Properties

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Indole derivatives have been used in the treatment of cancer cells . Their application as biologically active compounds has attracted increasing attention in recent years .

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties, making them potentially useful in combating various microbial infections .

Antidiabetic Properties

Indole derivatives have also been found to possess antidiabetic activities . This suggests potential applications in the treatment of diabetes.

Antimalarial Applications

Indole derivatives have shown potential in the treatment of malaria . This is another area of interest for researchers.

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activities . This suggests potential applications in the treatment of tuberculosis.

Antioxidant Properties

Indole derivatives have been associated with antioxidant properties . This makes them potentially useful in combating oxidative stress in the body.

properties

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14;/h2-5,8H,6-7H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQNQTXLGAOMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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